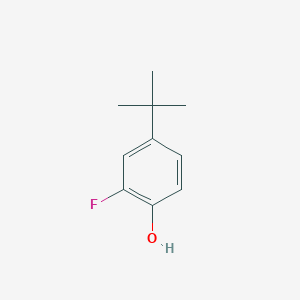

4-Tert-butyl-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLJSROIQHIMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453771 | |

| Record name | 4-tert-butyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38946-63-3 | |

| Record name | 4-tert-butyl-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Fluorinated Phenols in Chemical Science

The journey into the world of fluorinated organic compounds began even before the isolation of elemental fluorine itself. nih.gov One of the earliest milestones was the synthesis of an organofluorine compound in 1862 through halogen exchange, a method that remains fundamental in the fluorochemical industry today. nih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size (second only to hydrogen), and the strength of the carbon-fluorine bond, have long been recognized for their potential to dramatically alter the properties of parent molecules. nih.govbeilstein-journals.org

The introduction of fluorine into the phenol (B47542) scaffold has been a particularly fruitful area of investigation. Phenols themselves are a critical class of organic compounds, but the addition of fluorine can enhance their utility in several ways. Fluorine's strong electron-withdrawing nature can significantly impact the acidity of the phenolic hydroxyl group and influence the reactivity of the aromatic ring. This has profound implications for medicinal chemistry, where fine-tuning the electronic properties of a molecule can lead to improved biological activity and pharmacokinetic profiles. beilstein-journals.org

Historically, the synthesis of specific fluorophenol isomers presented significant challenges. Early methods often resulted in mixtures of ortho, meta, and para-substituted products, necessitating difficult and often inefficient purification steps. tandfonline.com The development of more selective fluorination techniques, including the use of N-F fluorinating agents, has been a major focus of research, enabling chemists to target specific positions on the phenol ring with greater precision. beilstein-journals.orgbeilstein-journals.org This has paved the way for the systematic study of how the position of the fluorine atom influences a molecule's properties and function.

Rationale for Research on 4 Tert Butyl 2 Fluorophenol: Bridging Structure and Function

The specific structure of 4-tert-butyl-2-fluorophenol offers a compelling case for its investigation. The molecule combines two key features on a phenol (B47542) ring: a bulky tert-butyl group at the 4-position and a fluorine atom at the 2-position.

The tert-butyl group is a large, sterically demanding substituent that can influence a molecule's conformation and interactions with its environment. mdpi.com It can also provide a degree of steric shielding to the phenol ring and the adjacent hydroxyl group. mdpi.com In the context of antioxidants, for example, the tert-butyl group can stabilize the phenoxy radical formed during the scavenging of free radicals, thereby enhancing antioxidant activity. mdpi.com

The fluorine atom at the 2-position (ortho to the hydroxyl group) introduces a strong electronic perturbation. Its high electronegativity can influence the acidity of the hydroxyl group and create a unique electronic environment on the aromatic ring. This strategic placement of fluorine can lead to specific intramolecular interactions, such as hydrogen bonding between the fluorine and the hydroxyl proton, which can in turn affect the molecule's conformation and reactivity. beilstein-journals.org

The interplay between the steric bulk of the tert-butyl group and the electronic influence of the ortho-fluorine atom is a key driver of research into this compound. Scientists are keen to understand how this specific arrangement of substituents dictates the molecule's physical properties, chemical reactivity, and potential applications. For instance, in medicinal chemistry, this combination could lead to compounds with enhanced binding affinity for specific biological targets. acs.org

Current Research Landscape and Future Directions for 4 Tert Butyl 2 Fluorophenol

Strategies for the Direct Fluorination of Phenolic Substrates

Directly fluorinating a phenolic ring, particularly one with multiple substituents, is a significant synthetic challenge due to the high reactivity of fluorinating agents and the need for precise regiochemical control.

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis, facilitating oxidative functionalizations under relatively mild conditions. bohrium.comacs.org In the context of phenol (B47542) fluorination, these reagents can activate fluoride (B91410) sources for electrophilic or radical-mediated C-F bond formation. bohrium.comcas.cn A common strategy involves the reaction of a phenol with a hypervalent iodine(III) compound, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), in the presence of a nucleophilic fluoride source like triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF) or pyridinium (B92312) polyhydrogen fluoride. researchgate.netcas.cz

However, the direct application of this method to a substrate like 4-tert-butylphenol (B1678320) does not typically yield this compound. Instead, the reaction often proceeds through a dearomatization pathway, forming a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate. cas.czresearchgate.net Subsequent treatment of this dienone with acid leads to the cleavage of the tert-butyl group, yielding 4-fluorophenol (B42351) as the final product. cas.cz This highlights a key challenge in this approach: the stability of the starting material and intermediates can dictate the final product, often favoring rearrangement or elimination over simple C-H fluorination.

Table 1: Reagents in Oxidative Fluorination of Phenols

| Oxidant | Fluoride Source | Typical Substrate Type | Reference |

|---|---|---|---|

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Triethylamine tris(hydrofluoride) | 4-tert-Butylphenols | cas.cz |

| Phenyliodine Diacetate | [¹⁸F]Fluoride | Phenols (for radiolabeling) | harvard.edu |

Achieving regioselectivity in the fluorination of substituted phenols is governed by the electronic and steric influences of the existing groups. The hydroxyl group is a potent ortho-, para-director, while the tert-butyl group also directs electrophiles to its para position (and to a lesser extent, ortho). In 4-tert-butylphenol, the positions ortho to the hydroxyl group (C2 and C6) are electronically activated for electrophilic attack.

Steric hindrance can be exploited to control the site of fluorination. For example, using a sterically bulky starting material like 2,6-di-tert-butylphenol, direct fluorination with a large reagent like xenon difluoride can be directed to the less hindered para-position to afford 2,6-di-tert-butyl-4-fluorophenol with high selectivity. tandfonline.com Subsequent removal of the tert-butyl protecting groups can then yield 4-fluorophenol. tandfonline.com Similarly, the fluorination of 2-tert-butylphenol (B146161) with acetyl hypofluorite (B1221730) selectively occurs at the open ortho-position (C6) to give 2-tert-butyl-6-fluorophenol. tandfonline.com These examples demonstrate that while direct fluorination can be highly regioselective, the outcome is critically dependent on the substitution pattern of the starting material. For 4-tert-butylphenol, fluorination is expected to occur at the C2 position, but controlling against potential side reactions remains a key consideration.

The selective introduction of fluorine into aromatic rings is fraught with challenges. The high electronegativity of fluorine means that once introduced, it deactivates the ring towards further electrophilic substitution, yet forcing conditions can lead to a lack of selectivity and over-fluorination. cas.cncas.cz Furthermore, many traditional fluorinating agents are highly reactive and hazardous.

Significant advancements have been made to address these issues. The development of electrophilic fluorinating reagents with tunable reactivity, such as N-fluoropyridinium salts and N-fluorobis(phenylsulfonyl)imide (NFSI), provides milder alternatives to elemental fluorine. harvard.edu The use of hypervalent iodine compounds as catalysts or mediators represents a major step forward, enabling oxidative fluorinations under metal-free conditions with greater functional group tolerance. bohrium.comcas.cn Additionally, transition-metal-catalyzed methods, while less common for simple phenols, offer alternative mechanistic pathways for C-F bond formation, sometimes providing complementary regioselectivity to traditional electrophilic substitution. harvard.edu

Synthesis via Functional Group Interconversions Involving Fluorine and Tert-butyl Moieties

An alternative and often more direct and controllable route to this compound involves starting with a fluorinated core and introducing the tert-butyl group, or vice versa.

The most well-documented and efficient synthesis of this compound is achieved through the Friedel-Crafts alkylation of 4-fluorophenol. In this reaction, the pre-existing fluorine atom and hydroxyl group direct the regioselective installation of the tert-butyl group. The powerful ortho-, para-directing hydroxyl group strongly activates the C2 position for electrophilic attack by a tert-butyl cation, which is typically generated in situ from tert-butanol (B103910) or its derivatives in the presence of a strong acid catalyst.

One established procedure involves dissolving 4-fluorophenol and tert-butanol in a solvent like dichloromethane, followed by treatment with concentrated sulfuric acid. The reaction proceeds at room temperature, and after workup and purification, yields this compound. acs.org A reported yield for this specific transformation is 42%. An alternative catalytic system employs a combination of a Lewis acid, such as iron(III) chloride (FeCl₃), and a Brønsted acid, like trifluoroacetic acid (TFA), which can also effectively promote the alkylation. rsc.org

Table 2: Catalytic Systems for the Synthesis of this compound from 4-Fluorophenol

| Starting Materials | Catalyst(s) | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorophenol, tert-butanol | H₂SO₄ (conc.) | Dichloromethane | 25 °C | 42% | acs.org |

For instance, while strong Brønsted acids like sulfuric acid are effective, they can sometimes lead to side products. Synergistic catalytic systems, such as the FeCl₃/TFA combination, have been developed to improve reactivity and selectivity under milder conditions. rsc.orgchemrxiv.org The optimization process aims to find a balance that ensures high conversion of the starting material while minimizing the formation of undesired isomers (e.g., 3-tert-butyl-4-fluorophenol) or di-alkylated products (e.g., 2,6-di-tert-butyl-4-fluorophenol). The steric bulk of the ortho-hydroxyl group and the para-fluoro substituent on the 4-fluorophenol starting material inherently favors the formation of the desired 2-substituted product, making this a highly regioselective and synthetically viable pathway. acs.org

Derivatization Strategies and Synthesis of Related Fluorinated Phenolic Structures

The strategic modification of this compound allows for the synthesis of a diverse range of derivatives with tailored properties. These derivatization approaches primarily focus on introducing new functional groups onto the aromatic ring, thereby altering the molecule's electronic and steric characteristics. Such modifications are crucial for exploring the potential applications of this class of compounds.

Introduction of Additional Functionalities (e.g., aminomethyl, thiomorpholinylmethyl)

The introduction of nitrogen- and sulfur-containing moieties, such as aminomethyl and thiomorpholinylmethyl groups, onto the this compound scaffold is a key strategy for creating new derivatives. The Mannich reaction is a classic and highly effective method for the aminomethylation of phenols. libretexts.orgorganic-chemistry.orgnih.govorganicreactions.org This multicomponent reaction involves the condensation of a compound with an active hydrogen atom (in this case, this compound), formaldehyde (B43269), and a primary or secondary amine. libretexts.orgorganic-chemistry.org

The general mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine and formaldehyde. The phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. libretexts.org The reaction is typically directed to the ortho-position relative to the hydroxyl group, which is activated towards electrophilic substitution.

While specific examples of the Mannich reaction on this compound are not extensively documented in the reviewed literature, the synthesis of related structures provides a clear precedent. For instance, the reaction of 4-tert-butylphenol with thiomorpholine (B91149) and formaldehyde in methanol (B129727) yields both mono- and bis-thiomorpholinylmethyl derivatives. mdpi.comresearchgate.net In this reaction, the thiomorpholinylmethyl group is introduced at the ortho-positions to the hydroxyl group. mdpi.comresearchgate.net

Based on this, a similar outcome would be anticipated for this compound. The hydroxyl group's activating effect would direct the aminomethyl or thiomorpholinylmethyl group to the vacant ortho-position (C6). The fluorine atom at the C2 position is expected to exert a minor deactivating effect on the adjacent C6 position for electrophilic substitution, but the strong activating effect of the hydroxyl group would likely dominate the regioselectivity.

Table 1: Potential Aminomethyl and Thiomorpholinylmethyl Derivatives of this compound

| Derivative Name | Amine Reagent | Potential Position of Substitution |

| 4-tert-Butyl-6-(dimethylaminomethyl)-2-fluorophenol | Dimethylamine | C6 |

| 4-tert-Butyl-2-fluoro-6-(piperidin-1-ylmethyl)phenol | Piperidine | C6 |

| 4-tert-Butyl-2-fluoro-6-(morpholin-4-ylmethyl)phenol | Morpholine | C6 |

| 4-tert-Butyl-2-fluoro-6-(thiomorpholin-4-ylmethyl)phenol | Thiomorpholine | C6 |

Exploring Steric and Electronic Effects in Alkylation Reactions on Fluorinated Aromatic Systems

The alkylation of this compound is a complex process governed by the interplay of steric and electronic effects of the substituents on the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The tert-butyl group at the para-position is also an activating group, primarily through an inductive effect, and further reinforces ortho-directivity. Conversely, the fluorine atom at the ortho-position is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director due to resonance effects. researchgate.netresearchgate.net

In the context of alkylation, the regioselectivity is a result of the balance between these competing influences. The bulky tert-butyl group at the C4 position sterically hinders attack at the adjacent C3 and C5 positions. The hydroxyl group strongly activates the ortho-positions (C2 and C6). However, the C2 position is already occupied by a fluorine atom. Therefore, incoming electrophiles, such as alkyl groups, would be predominantly directed to the C6 position.

Studies on the alkylation of related fluorinated and phenolic compounds provide insights into these effects. For instance, in the tert-butylation of fluorobenzene, the formation of ortho-substituted products has been observed, suggesting that steric hindrance is not always the sole determining factor and that electronic effects, including resonance and inductive effects, play a crucial role. researchgate.net The fluorine atom's ability to influence the electron density of the aromatic ring can direct incoming groups to specific positions, sometimes overriding expected steric outcomes. researchgate.net

The reaction of 4-fluorophenol with tert-butanol in the presence of sulfuric acid yields 2-tert-butyl-4-fluorophenol, demonstrating the directing power of the hydroxyl group to the ortho position even with the deactivating effect of the fluorine.

Table 2: Influence of Substituents on the Regioselectivity of Alkylation of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Alkylation |

| Hydroxyl (-OH) | C1 | Activating, ortho-, para-directing | Moderate | Directs incoming alkyl groups to the ortho-position (C6) |

| Fluorine (-F) | C2 | Deactivating (inductive), ortho-, para-directing (resonance) | Small | Deactivates the ring, may slightly disfavor substitution at the adjacent C6 position |

| tert-Butyl (-C(CH₃)₃) | C4 | Activating (inductive), ortho-, para-directing | Large | Sterically hinders substitution at C3 and C5, reinforces ortho-directing effect of -OH |

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

NMR spectroscopy is an unparalleled tool for the structural elucidation of fluorinated organic compounds in solution. researchgate.net The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of fluorinated phenols. kaibangchem.comorganicchemistrydata.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the hydrogen and carbon framework of a molecule. In this compound, the chemical shifts of the protons and carbons are influenced by the electronic effects of the hydroxyl (-OH), fluoro (-F), and tert-butyl (-C(CH₃)₃) substituents.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the aromatic protons, and the phenolic hydroxyl proton. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around 1.3 ppm). The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the substituents and by proton-proton and proton-fluorine couplings. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. pitt.edu

In the ¹³C NMR spectrum, distinct resonances are expected for the carbons of the tert-butyl group (quaternary and methyl carbons), and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF). Other carbons in the ring will show smaller two-, three-, or four-bond couplings (ⁿJCF). For comparison, in the analogue 4-fluorophenol, the aromatic carbon signals appear between δ 116 and 159 ppm. rsc.org The tert-butyl group in related phenols, such as 2,6-di-tert-butyl-4-methylphenol, shows signals around 30-35 ppm for the carbons. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| tert-Butyl Protons | ¹H | ~1.3 | Appears as a singlet. |

| Aromatic Protons | ¹H | 6.8 - 7.2 | Complex multiplets due to H-H and H-F coupling. |

| Phenolic Proton | ¹H | Variable (e.g., ~5.0 or higher) | Broad singlet, position is concentration and solvent dependent. |

| tert-Butyl (CH₃) | ¹³C | ~31 | |

| tert-Butyl (Quaternary C) | ¹³C | ~34 | |

| Aromatic Carbons | ¹³C | 115 - 160 | Shifts influenced by F and OH groups; C-F and C-OH carbons are most deshielded. |

Note: The values are estimates based on data from analogous compounds and general NMR principles. Specific values for this compound would require experimental measurement.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms within a molecule. rsc.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. researchgate.net

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the fluorine's position on the aromatic ring. Fluorine atoms attached to aromatic rings typically resonate in a chemical shift range of approximately -110 to -180 ppm relative to a CFCl₃ standard. sigmaaldrich.comucsb.edu Specifically, an ortho-fluorophenol would be expected to have a chemical shift in the range of -135 to -165 ppm. researchgate.net Conjugation with the phenolic hydroxyl group and the steric influence of the adjacent tert-butyl group will finely tune the exact chemical shift.

Furthermore, the ¹⁹F signal will be split into a multiplet due to spin-spin coupling with nearby protons. The fluorine at the C-2 position will couple with the proton at C-3 (³JHF, ortho coupling), the proton at C-5 (⁴JHF, meta coupling), and the proton at C-6 (⁵JHF, para coupling). These coupling constants provide valuable structural information and aid in the assignment of proton signals.

Table 2: Expected ¹⁹F NMR Data and Coupling Constants for this compound

| Parameter | Expected Value | Notes |

| ¹⁹F Chemical Shift (δ) | -135 to -165 ppm | Relative to CFCl₃. The exact value is sensitive to the electronic environment. |

| ³JHF (ortho) | 6 - 10 Hz | Coupling to the H-3 proton. |

| ⁴JHF (meta) | 4 - 8 Hz | Coupling to the H-5 proton. |

| ⁵JHF (para) | < 3 Hz | Coupling to the H-6 proton. |

Note: These are typical ranges for fluorinated aromatic systems. Experimental determination is necessary for precise values.

While one-dimensional NMR provides information on chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity of atoms in complex molecules. kashanu.ac.ir Techniques like Homonuclear Correlation Spectroscopy (HH-COSY) and Total Correlation Spectroscopy (TOCSY) are particularly useful for mapping out the network of coupled protons. nanalysis.combbhegdecollege.com

An HH-COSY spectrum of this compound would reveal correlations (cross-peaks) between protons that are directly coupled to each other, typically through two or three bonds. nanalysis.com This would allow for the definitive assignment of adjacent aromatic protons. For instance, a cross-peak would be observed between the proton at C-5 and the proton at C-6, confirming their ortho relationship.

The TOCSY experiment extends this connectivity information. libretexts.org It reveals correlations not only between directly coupled protons but also between protons that are part of an extended, unbroken spin system. nanalysis.comlibretexts.org In the case of this compound, the three aromatic protons constitute a single spin system. A TOCSY experiment would show cross-peaks between all three of these protons, even those not directly adjacent, thereby confirming that they all reside on the same aromatic ring. libretexts.org This is particularly useful for distinguishing signals within a crowded aromatic region of the spectrum. core.ac.ukmdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups. researchgate.netamericanpharmaceuticalreview.com

For this compound, the IR and Raman spectra would exhibit characteristic bands confirming its key structural features. The presence of the phenolic hydroxyl group gives rise to a prominent, broad stretching vibration (νO-H) in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. frontiersin.org Aromatic C-H stretching vibrations (νC-H) are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group appear just below 3000 cm⁻¹. The carbon-fluorine bond gives rise to a strong stretching vibration (νC-F) in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Vibrations associated with the aromatic ring (e.g., C=C stretching) typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Broad band in IR. frontiersin.org |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | tert-Butyl C-H | 2850 - 2970 | |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Multiple bands are expected. |

| C-F Stretch | Ar-F | 1000 - 1300 | Typically a strong absorption in IR. |

| C-O Stretch | Phenolic C-O | 1180 - 1260 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. weebly.com In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight.

For this compound (C₁₀H₁₃FO), the exact mass is 168.0950 g/mol . nih.gov The mass spectrum would therefore be expected to show a molecular ion peak at an m/z of 168.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 168 | [C₁₀H₁₃FO]⁺• | Molecular ion (M⁺•). nih.gov |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. massbank.euresearchgate.net Likely the base peak. |

| 135 | [M - CH₃ - H₂O]⁺ | Potential subsequent loss of water from the [M-15]⁺ ion. |

| 107 | [C₇H₇O]⁺ | A common fragment in phenols. massbank.eu |

Note: These predictions are based on the known fragmentation behavior of analogous compounds like 4-tert-butylphenol. massbank.eu

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (190-800 nm). uobabylon.edu.iq The absorption of this energy promotes valence electrons from lower energy ground states (typically bonding π or non-bonding n orbitals) to higher energy excited states (antibonding π* or σ* orbitals). libretexts.orgrsc.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. uobabylon.edu.iq

The benzene ring in the phenol structure constitutes a chromophore, the part of the molecule responsible for light absorption. tanta.edu.eg The hydroxyl (-OH), fluoro (-F), and tert-butyl (-C(CH₃)₃) groups attached to the ring act as auxochromes. These groups possess non-bonding electrons (n) and can modify the absorption characteristics (wavelength and intensity) of the chromophore. tanta.edu.eg The presence of these substituents, particularly the electron-donating hydroxyl and tert-butyl groups, in conjugation with the π-system of the aromatic ring, typically results in a bathochromic shift (a shift to a longer wavelength, λmax) compared to unsubstituted benzene. tanta.edu.eg

In this compound, the electronic transitions involve the promotion of electrons from the π orbitals of the aromatic ring and the n (lone pair) orbitals of the oxygen and fluorine atoms to π* antibonding orbitals. The specific λmax is sensitive to the solvent environment, as solvent polarity can influence the energy levels of the molecular orbitals involved in the transition. tanta.edu.eg

While specific spectral data for this compound is not extensively published, analysis of its structural analogues provides insight into its expected UV-Vis absorption properties. For instance, aromatic polyamides incorporating a 4-tert-butyltriphenylamine chromophore exhibit strong UV-Vis absorption bands between 356–366 nm. ntu.edu.tw Another complex analogue, 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone), a widely used UVA absorber, shows a prominent absorption maximum (λmax) ranging from 350 nm to 365 nm, depending on the solvent. cansa.org.za The degradation of 4-tert-butylphenol under photocatalytic conditions has been monitored by observing the change in its characteristic UV-Vis spectral bands. researchgate.net These examples underscore how the core structure, influenced by its substituents, dictates the electronic transitions observed in the UV region.

Table 1: UV-Vis Absorption Data for Analogues of this compound

| Compound/Analogue | λmax (nm) | Solvent/Conditions | Source(s) |

|---|---|---|---|

| 4-tert-butyl-4'-methoxydibenzoylmethane (Avobenzone) | 350-365 | Various solvents | cansa.org.za |

| Aromatic Polyamides with 4-tert-butyltriphenylamine | 356-366 | NMP Solution | ntu.edu.tw |

| 2-(3,5-di-tert-butyl-2-hydroxyphenylamino)-4-chlorophenol | 366 | Acetonitrile | rsc.org |

Crystallographic Studies of this compound and its Complexes

In another complex molecule containing a tert-butylphenyl group, 2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol, X-ray analysis showed that the orientation of the various aromatic rings is influenced by intramolecular O–H···N hydrogen bonds. iucr.org The study of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which features both tert-butyl and fluorophenyl groups, identified a monoclinic crystal structure stabilized by weak C—H···O and C—H···π interactions. researchgate.net These findings highlight the importance of both strong (O-H···N) and weak (C-H···X) hydrogen bonds, as well as π-stacking interactions, in defining the solid-state architecture of substituted phenols and their derivatives.

Table 2: Crystallographic Data for Selected Analogues and Complexes

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Source(s) |

|---|---|---|---|---|

| (C₉H₁₄N)₂[CuCl₄] (with 4-tert-butyl-pyridinium) | Monoclinic | P2₁/n | N–H···Cl, C–H···Cl, C–H···π | semanticscholar.org |

| C₂₀H₂₇FN₂O₂ (tert-butyl 4-[4-(4-fluorophenyl)...]) | Monoclinic | P2₁ | C—H···O, C—H···π | researchgate.net |

| C₃₁H₂₄Br₂Cl₂N₂O (2-[...1-(4-tert-butylphenyl)...]) | Monoclinic | C2/c | Intramolecular O–H···N, weak C–H···N | iucr.org |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of phenolic compounds like this compound in complex environmental and biological matrices present significant analytical challenges due to low concentrations and interference from the matrix. mdpi.comdiva-portal.org To address this, advanced analytical methodologies combining highly efficient separation techniques with sensitive detection systems have been developed.

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a robust method for the simultaneous analysis of multiple phenolic compounds. semanticscholar.org For trace-level detection in water samples, a pre-concentration step using solid-phase extraction (SPE) is typically employed. An optimized SPE-HPLC-DAD method has been successfully used to quantify 17 different phenols in surface water and wastewater, achieving low limits of quantification (LOQs) and high recovery rates. semanticscholar.org

For more complex matrices and the need for definitive identification, mass spectrometry (MS) is the detector of choice. Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of phenols and their metabolites. nih.gov For instance, GC-MS has been used to identify metabolites of 4-tert-butylphenol during its biodegradation and to detect its presence in groundwater samples impacted by fuel spills. mdpi.comnih.gov To handle extremely complex samples like soil, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers superior separation and identification capabilities, allowing for the quantification of numerous organic pollutants, including phenols, in a single analysis. uoa.gr

In the context of biological matrices such as human plasma, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a state-of-the-art technique. diva-portal.org Workflows have been developed that incorporate selective removal of high-abundance interferences, like phospholipids, to enable the sensitive and quantitative multiclass targeted analysis of trace environmental chemicals. diva-portal.org These advanced methods are crucial for monitoring the presence and levels of phenolic compounds in various media. mdpi.com

Computational Chemistry Approaches for 4 Tert Butyl 2 Fluorophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional arrangement (geometry) and the distribution of its electrons (electronic structure).

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. For aromatic fluorophenols like 4-tert-butyl-2-fluorophenol, DFT is employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

These calculations can reveal the effects of the substituents—the tert-butyl group, the fluorine atom, and the hydroxyl group—on the geometry of the benzene (B151609) ring. For instance, DFT can quantify the degree of planarity of the molecule and identify the most stable conformation of the hydroxyl and tert-butyl groups.

Furthermore, DFT provides crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. In related substituted phenols, the HOMO energy has been calculated to be around -8.544 eV, with the LUMO energy at approximately 0.430 eV. bsu.by Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Phenol (B47542) using DFT Note: This table is illustrative and based on typical results for similar compounds. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value |

|---|---|

| C-O Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.97 Å |

| C-F Bond Length | ~1.36 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O-H Bond Angle | ~109° |

| C-C-F Bond Angle | ~119° |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgrsc.org TD-DFT calculations can predict the electronic absorption spectrum (e.g., UV-Vis spectrum) of a molecule by determining the energies of vertical electronic transitions from the ground state to various excited states. chemrxiv.org

For this compound, a TD-DFT calculation would yield a list of excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of light. Transitions with high oscillator strengths correspond to the intense peaks observed in an experimental UV-Vis spectrum. bsu.by These calculations help assign specific electronic transitions, such as π → π* transitions common in aromatic systems, to the observed absorption bands. chemrxiv.org The accuracy of TD-DFT for excitation energies is often within approximately 0.3 eV for many organic molecules. chemrxiv.org

Table 2: Illustrative TD-DFT Predicted Electronic Transitions Note: This table is a hypothetical representation of TD-DFT output for an aromatic molecule.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.51 | 275 | 0.021 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.153 | HOMO-1 -> LUMO |

| S3 | 5.42 | 229 | 0.491 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions in a condensed phase, such as in a solvent. researchgate.net

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. This would involve analyzing the rotational freedom of the tert-butyl group and the orientation of the hydroxyl proton. More importantly, MD simulations can elucidate the nature of intermolecular interactions, particularly hydrogen bonding. padasalai.info By simulating this compound in a solvent like water or methanol (B129727), one could analyze the strength, duration, and geometry of hydrogen bonds formed between the phenolic hydroxyl group and the solvent molecules.

The Radial Distribution Function (RDF) is a key metric derived from MD simulations that describes how the density of surrounding particles varies as a function of distance from a reference particle. An RDF analysis between the hydroxyl hydrogen of this compound and the oxygen atoms of a water solvent would reveal the average distance and structure of the hydrogen bonds, providing insight into its solvation behavior. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental measurements. DFT calculations are commonly used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nepjol.info

The calculation provides a set of vibrational modes and their corresponding frequencies. For this compound, this would include characteristic frequencies for O-H stretching, C-F stretching, C-O stretching, and aromatic ring vibrations. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, these computed frequencies are typically multiplied by an empirical scaling factor.

The predicted spectrum can then be compared directly with an experimental one. A good agreement between the calculated and experimental peak positions and relative intensities validates the accuracy of the computational model and allows for a confident assignment of the experimental vibrational bands. nepjol.info

Table 3: Comparison of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Hypothetical Experimental Frequency | Hypothetical Calculated Frequency (Scaled) |

|---|---|---|

| O-H Stretch (Hydrogen Bonded) | ~3450 | ~3455 |

| C-H Stretch (Aromatic) | ~3050 | ~3052 |

| C-H Stretch (tert-Butyl) | ~2960 | ~2965 |

| C=C Stretch (Aromatic Ring) | ~1600 | ~1605 |

| C-O Stretch | ~1250 | ~1252 |

| C-F Stretch | ~1220 | ~1225 |

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the lowest energy path from reactants to products. mdpi.com This involves locating and characterizing the energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). smu.edu

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are widely used to search for TS structures. montclair.edu Once a TS is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com

For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the hydroxyl group. The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), which is crucial for understanding the reaction's kinetics. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.com

Applications of 4 Tert Butyl 2 Fluorophenol in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Fine Chemicals and Specialty Polymers

4-Tert-butyl-2-fluorophenol is identified primarily as a fine chemical intermediate. lookchem.com In this capacity, it serves as a starting material or a building block in multi-step synthetic pathways to produce higher-value, complex chemical compounds. The utility of substituted phenols, in general, is well-established in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and antioxidants.

The presence of three key features in the this compound molecule underpins its potential as a synthetic intermediate:

The Phenolic Hydroxyl Group: This group is reactive and can undergo various transformations, such as etherification, esterification, and O-alkylation, allowing for the attachment of other molecular fragments.

The Fluorine Atom: The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry and materials science to modify properties such as metabolic stability, lipophilicity, and binding affinity. The fluorine atom on the aromatic ring can influence the reactivity of the molecule and is a key feature for the final target compound.

The Tert-butyl Group: This bulky group provides significant steric hindrance, which can direct incoming reagents to specific positions on the aromatic ring (regioselectivity). It also increases the lipophilicity of the molecule and can improve solubility in nonpolar solvents and polymer matrices. In polymer science, monofunctional phenols like 4-tert-butylphenol (B1678320) (the non-fluorinated analog) can act as chain stoppers or end-cappers to control the molecular weight of polymers. wikipedia.org

While specific examples of fine chemicals or specialty polymers derived directly from this compound are not extensively detailed in available literature, its structural analog, 4-fluorophenol (B42351), is a known precursor for numerous biologically active compounds. cas.cz This suggests a potential, if not yet broadly documented, role for this compound in similar synthetic applications where its unique substitution pattern is required.

Utilization in Catalyst Development and Catalytic Reactions

Currently, there is limited specific information available in the public research domain regarding the direct utilization of this compound in catalyst development or as a component in catalytic reactions. Phenolic compounds can sometimes be used as ligands for metal catalysts or as precursors to more complex ligands. However, specific research detailing such applications for this compound has not been identified.

Precursor for Advanced Materials with Tailored Properties

The potential use of this compound as a precursor for advanced materials stems from its combination of a reactive phenol (B47542) group, a property-modifying fluorine atom, and a bulky tert-butyl group. Fluorinated polymers and materials often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. While its non-fluorinated counterpart, 4-tert-butylphenol, is used in the production of epoxy resins, curing agents, and polycarbonate resins, specific examples of advanced materials synthesized from this compound are not prominently featured in available scientific literature. wikipedia.org

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that describe the control over the orientation and spatial arrangement of atoms in a chemical reaction.

Regioselectivity refers to the preference of a reaction to occur at one specific position or region of a molecule over other possible positions. In reactions involving this compound, the existing substituents would be expected to direct further reactions, such as electrophilic aromatic substitution, to a specific remaining position on the aromatic ring.

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. wikipedia.org This occurs when a reaction can produce multiple products that differ only in the three-dimensional orientation of their atoms, and one of these products is formed in greater amounts than the others. wikipedia.orgmasterorganicchemistry.com

While these principles would apply to any reaction involving this compound, specific research findings detailing the regioselective or stereoselective outcomes of reactions where this compound is a key reactant are not widely available in the reviewed literature. The steric hindrance from the tert-butyl group and the electronic influence of the fluorine and hydroxyl groups would be the determining factors for such selectivity.

Medicinal Chemistry and Biological Activity of 4 Tert Butyl 2 Fluorophenol Derivatives

Exploration of Pharmacological Properties and Therapeutic Potential

The unique structural characteristics of 4-tert-butyl-2-fluorophenol, featuring a bulky hydrophobic tert-butyl group and a highly electronegative fluorine atom on a phenolic scaffold, have prompted investigations into its pharmacological properties. Research into its derivatives has revealed a spectrum of biological activities, suggesting potential therapeutic applications.

Antimicrobial and Antifungal Activities

Phenolic compounds are well-regarded for their antimicrobial properties, and derivatives of this compound are no exception. The antimicrobial and antifungal efficacy of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production.

Studies on various substituted phenols have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, phenolic monoterpenes like carvacrol and thymol have shown significant antifungal activity against plant pathogenic fungi. researchgate.net The presence of the phenolic hydroxyl group is considered essential for this activity. researchgate.net Research into quantitative structure-activity relationships (QSAR) for phenolic compounds has indicated that molecules with a lower electrophilicity index tend to possess greater antifungal activity. researchgate.net

The introduction of specific substituents on the phenolic ring can modulate this activity. While specific studies on this compound are limited, research on related compounds suggests that the combination of a lipophilic tert-butyl group and an electron-withdrawing fluorine atom could enhance its ability to penetrate microbial cell walls and exert its effects. For example, imidazole derivatives of alkyl-substituted phenols have been synthesized and explored for their potential as broad-spectrum antimicrobial agents against bacteria, molds, and yeasts. finechem-mirea.ru

Table 1: Antifungal Activity of Select Phenolic Compounds against Plant Pathogens

| Compound | Pathogen | Activity |

|---|---|---|

| Carvacrol | Botrytis cinerea | High |

| Thymol | Botrytis cinerea | High |

| p-Coumaric Acid | Alternaria alternata | Inhibited spore germination |

| Ferulic Acid | Fusarium oxysporum | Inhibited spore germination |

Anti-inflammatory and Antioxidant Effects of Fluorophenol Derivatives

Phenolic compounds are renowned for their antioxidant capabilities, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. mdpi.com The tert-butyl group, particularly when positioned ortho or para to the hydroxyl group, can enhance this antioxidant activity by providing steric hindrance that protects the hydroxyl group and stabilizes the resulting phenoxy radical. mdpi.comnih.gov

The antioxidant potential of tert-butylated phenols has been extensively documented. nih.gov They are used commercially to prevent oxidation in a variety of products. mdpi.comnih.gov The hydroxyl group is essential for the antioxidant property, as it donates a hydrogen atom to neutralize free radicals, thereby reducing oxidative stress. mdpi.com

Fluorination of phenolic compounds can further influence their antioxidant and anti-inflammatory properties. nih.gov Fluorine's high electronegativity can alter the electronic properties of the phenol (B47542) ring and the acidity of the hydroxyl proton, potentially modulating its radical scavenging ability. nih.gov Studies on fluorinated derivatives of ferulic acid, a phenolic antioxidant, have shown that fluorination can alter the molecule's stability, solubility, and molecular polarity, which could lead to improved pharmacological properties. nih.gov

Flavonoids, a class of polyphenolic compounds, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and mediators. nih.govnih.govmdpi.com While direct evidence for this compound is scarce, the general anti-inflammatory potential of plant-derived phenolic compounds is well-established. mdpi.com

Table 2: Antioxidant Activity of Phenolic Derivatives

| Compound/Derivative Class | Antioxidant Mechanism | Key Structural Feature |

|---|---|---|

| Tert-butyl Phenols | Free radical scavenging | Tert-butyl group provides steric hindrance |

| Flavonols | Free radical scavenging, metal chelation | Catechol moiety in the B ring |

| Fluorinated Ferulic Acid | Altered stability and polarity | Fluorine substitution |

Investigations into Anti-cancer Activities

Phenolic compounds have garnered significant interest in oncology research for their potential anti-cancer properties. researchgate.netmdpi.comnih.govfrontiersin.orgfrontiersin.org Their mechanisms of action are diverse and can include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

The introduction of a tert-butyl group into a molecule has, in some cases, been shown to enhance cytotoxic activity against tumor cells. nih.gov Similarly, fluorination is a common strategy in medicinal chemistry to improve the pharmacological profile of drug candidates, including anti-cancer agents. researchgate.net Fluorinated compounds have demonstrated potent cytotoxicity in various cancer cell lines. researchgate.netresearchgate.net For instance, certain fluorinated chalcones have exhibited cytotoxic activities against HepG2 cancer cells. researchgate.net

While direct studies on the anti-cancer activity of this compound are not widely reported, research on related structures provides a basis for its potential in this area. For example, synthetic phenolic derivatives have been shown to possess cytotoxic properties against cancer cells. researchgate.net Some phenylacetamide derivatives with fluorine or methoxy substitutions have demonstrated significant cytotoxicity against breast cancer cell lines. tbzmed.ac.ir The transformation of chlorophenols can lead to the formation of metabolites that may damage DNA, a mechanism relevant to carcinogenicity but also indicative of potential cytotoxic effects that could be harnessed for anti-cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies focus on how specific functional groups and their positions on the molecule influence its pharmacological effects.

Impact of Fluorine and Tert-butyl Substituents on Bioactivity

The bioactivity of this compound is significantly influenced by its two key substituents: the fluorine atom and the tert-butyl group.

The tert-butyl group is a bulky, lipophilic moiety that can have several effects on a molecule's properties. nih.gov Its size can create steric hindrance, which can protect adjacent functional groups from metabolic degradation, thereby increasing the compound's stability. mdpi.comhyphadiscovery.com The lipophilicity of the tert-butyl group can enhance a molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. mdpi.comresearchgate.net In many drug molecules, the inclusion of a tert-butyl group has been shown to enhance potency. hyphadiscovery.com

The interplay of the steric bulk and lipophilicity of the tert-butyl group with the electronic effects and metabolic stability conferred by the fluorine atom can lead to derivatives with enhanced and specific biological activities.

Ligand-Receptor Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a valuable tool in drug discovery for understanding how a ligand, such as a this compound derivative, might interact with the active site of a biological target, such as an enzyme or receptor. mdpi.com

These studies can provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the ligand to its target. For example, molecular docking studies on fluorinated methoxylated chalcones have been used to understand their binding mode within the inhibitor binding cavity of human monoamine oxidase-B. nih.gov

By understanding these ligand-receptor interactions at a molecular level, researchers can rationally design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov

Development of Fluorinated Phenols as Drug Candidates and Lead Compounds

The incorporation of fluorine into phenolic compounds is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can lead to improved metabolic stability, increased binding affinity for target proteins, and enhanced membrane permeability.

4-Fluorophenol (B42351) itself serves as a key precursor for a multitude of commercially available, biologically active compounds, highlighting the value of this structural motif in drug development. cas.cz The development of fluorinated phenols often involves the transformation of readily available starting materials, such as 4-tert-butylphenols, into their fluorinated counterparts through oxidative fluorination processes. cas.cz

A notable example in the development of fluorinated phenols as drug candidates can be seen in the discovery of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In the extensive structure-activity relationship (SAR) studies that led to the development of the FDA-approved drug Ivacaftor (VX-770), researchers synthesized and evaluated a series of substituted phenol derivatives. While the final drug, Ivacaftor, contains a 2,4-di-tert-butyl-5-hydroxyphenyl moiety, the research also explored the impact of fluorination.

For instance, in a series of N-(hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamides, a 2-fluoro derivative of a phenol analog was synthesized to explore the effects of substituents on the phenol ring. acs.org The synthesis of this fluorinated intermediate involved a multi-step process starting from 4-fluorophenol, which underwent a Friedel–Crafts alkylation to introduce a tert-butyl group, followed by protection, nitration, deprotection, and reduction before coupling with the quinolinone core. acs.org The rationale for introducing a fluorine atom was to modulate the molecular volume and lipophilic character of the compound. acs.org This iterative process of synthesis and biological evaluation is a cornerstone of developing lead compounds into viable drug candidates.

The following table summarizes the structure and potency of a parent phenol compound and its fluorinated derivative from the CFTR potentiator discovery program.

| Compound | Structure | Potency (EC50 in F508del-CFTR HBE cells) |

|---|---|---|

| Phenol 45 | N-(3-hydroxy-4-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | 5 nM |

| 2-Fluoro derivative (46) | N-(5-hydroxy-4-tert-butyl-2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Data not specified in the provided source, but synthesized for SAR studies |

Mechanisms of Action of Biologically Active this compound Analogues

The mechanism of action of this compound analogues is intrinsically linked to the biological target they are designed to modulate. The introduction of a fluorine atom can significantly alter the electronic properties of the phenol ring, thereby influencing its interactions with target proteins and modifying its biological activity compared to its non-fluorinated counterparts.

The non-fluorinated parent compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), is known to exhibit a wide range of biological activities, including antioxidant, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov Its antioxidant activity is attributed to the ability of the hindered phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The antimicrobial and anti-inflammatory effects are also thought to be linked to its ability to interfere with cellular oxidative processes. nih.gov It is plausible that a this compound analogue could retain these activities, with the fluorine atom modulating the potency and selectivity due to its electron-withdrawing nature.

A specific mechanism of action for a biologically active fluorinated analogue is demonstrated in the context of CFTR potentiation. The compound N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) and its derivatives, including fluorinated analogues, act by directly binding to the CFTR protein. acs.org This binding potentiates the channel's gating function, increasing the probability that the channel is open and thereby enhancing the transport of chloride ions across the cell membrane in epithelial cells. This mechanism helps to restore the normal function of the CFTR protein in individuals with specific mutations, such as the G551D mutation. acs.org

The activity of these compounds is dependent on a combination of factors, including the flat conformation induced by an intramolecular hydrogen bond, hydrophobic interactions provided by the tert-butyl group, and the phenol moiety acting as a hydrogen-bond donor. acs.org The introduction of a fluorine atom at the 2-position would be expected to influence these interactions. For example, fluorination is known to increase the hydrogen bond donor strength of phenolic hydroxyl groups, which could lead to stronger interactions with the target protein.

The table below outlines the known or proposed mechanisms of action for biologically active phenols related to the this compound scaffold.

| Compound Class | Mechanism of Action | Biological Effect |

|---|---|---|

| Fluorinated N-(hydroxyphenyl)-quinolinone-3-carboxamides | Potentiation of the CFTR protein channel | Increased chloride ion transport |

| 2,4-Di-tert-butylphenol (non-fluorinated analogue) | Free radical scavenging | Antioxidant |

| 2,4-Di-tert-butylphenol (non-fluorinated analogue) | Inhibition of microbial growth | Antimicrobial |

Environmental Toxicology and Degradation Pathways of Phenolic Compounds, Including 4 Tert Butyl 2 Fluorophenol

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Phenolic compounds, a class of chemicals characterized by a hydroxyl group attached to an aromatic ring, are introduced into the environment from both natural and anthropogenic sources. Industrial wastewater from chemical, petrochemical, pharmaceutical, and textile industries is a significant contributor to phenol (B47542) pollution in aquatic and terrestrial systems. nih.gov These compounds are relatively soluble in water, which can lead to widespread contamination of surface water, groundwater, and soil. nih.gov

One such compound, 4-tert-butylphenol (B1678320) (4-t-BP), is noted as an endocrine-disrupting chemical that is widely distributed in natural bodies of water. nih.gov Its persistence in the environment is a concern as it is not easily biodegraded. nih.gov Similarly, other substituted phenols, such as chlorophenols and their derivatives, are considered persistent environmental pollutants due to their use in various industrial applications and their inherent toxicity. nih.gov The environmental distribution of these compounds is largely governed by their water solubility and their potential to adsorb to soil particles. nih.gov

While specific data on the environmental occurrence and distribution of 4-tert-butyl-2-fluorophenol is not extensively detailed in the provided search results, the behavior of similar phenolic compounds suggests that it would likely be found in industrial effluents and contaminated water bodies. Its chemical structure, featuring both a hydrophobic tert-butyl group and a polar hydroxyl group, indicates a moderate potential for both water solubility and adsorption to organic matter in soil and sediment.

Biodegradation Mechanisms and Microbial Transformations of this compound

The biodegradation of phenolic compounds by microorganisms is a crucial process for their removal from the environment. nih.gov Bacteria, in particular, have developed diverse metabolic pathways to utilize these compounds as a source of carbon and energy. nih.govnih.gov

Role of Specific Bacterial Strains in Phenol Degradation

Several bacterial strains have been identified for their ability to degrade various phenolic compounds. For instance, Pseudomonas fluorescens PU1 has been shown to degrade phenol at concentrations up to 1000 ppm. nih.gov The genus Arthrobacter has also been implicated in the degradation of halogenated phenols, with Arthrobacter sp. strain IF1 capable of mineralizing 4-fluorophenol (B42351). nih.govrug.nl

In the context of tert-butylated phenols, Sphingobium fuliginis strains have been isolated from rhizosphere sediments and are capable of utilizing 4-tert-butylphenol as a sole carbon and energy source. researchgate.net Furthermore, a study on the biodegradation of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) identified several bacterial isolates from industrial wastewater, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., that could effectively degrade this compound. semanticscholar.org Lysinibacillus sp. demonstrated the highest degradation efficiency, breaking down 89.31% of the initial 2,4-DTBP concentration within seven days. semanticscholar.org

The following table summarizes the degradation capabilities of various bacterial strains for different phenolic compounds.

| Bacterial Strain | Phenolic Compound Degraded | Degradation Efficiency | Incubation Period |

| Lysinibacillus sp. (D3) | 2,4-di-tert-butylphenol | 89.31% | 7 days |

| Pandoraea sp. (D2) | 2,4-di-tert-butylphenol | 82.24% | 7 days |

| Serratia sp. (D5) | 2,4-di-tert-butylphenol | 80.42% | 7 days |

| Bacillus sp. (D7) | 2,4-di-tert-butylphenol | 74.13% | 7 days |

| Data sourced from a study on the biodegradation of 2,4-DTBP by bacteria isolated from industrial wastewater. semanticscholar.org |

Identification of Degradation Metabolites and Pathways (e.g., meta-cleavage pathway)

The aerobic biodegradation of phenolic compounds typically begins with the hydroxylation of the aromatic ring to form a catechol derivative. nih.govfrontiersin.org This initial step is catalyzed by an enzyme called phenol hydroxylase. frontiersin.org Following the formation of catechol, the aromatic ring is cleaved, a critical step that can proceed through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govfrontiersin.org

In the ortho-cleavage pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is broken by catechol 1,2-dioxygenase. frontiersin.org In the meta-cleavage pathway, the bond adjacent to one of the hydroxyl groups is cleaved by catechol 2,3-dioxygenase, leading to the formation of 2-hydroxymuconic semialdehyde. nih.govfrontiersin.org The final products of both pathways are intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

Several studies have shown that the meta-cleavage pathway is a common strategy for the degradation of phenolic compounds. For example, Pseudomonas fluorescens PU1 utilizes the meta-cleavage pathway to degrade phenol. nih.gov Similarly, the metabolism of 4-tert-butylphenol by Sphingobium fuliginis strain TIK-1 is initiated by hydroxylation to 4-tert-butylcatechol (B165716), which is then processed via a meta-cleavage pathway. researchgate.net

However, alternative degradation pathways exist. The degradation of 4-fluorophenol by Arthrobacter sp. strain IF1, for instance, does not proceed through a catechol intermediate. nih.govrug.nl Instead, it involves an initial monooxygenase reaction that yields benzoquinone, which is subsequently reduced to hydroquinone (B1673460) and further metabolized. nih.govrug.nl

The degradation of 2,4-di-tert-butylphenol by bacterial isolates from industrial wastewater was found to produce several metabolites, including hydroxylated derivatives and di-tert-butyl-catechol, suggesting the involvement of hydroxylation pathways. semanticscholar.org

Abiotic Degradation Processes in the Environment

In addition to microbial biodegradation, abiotic processes can also contribute to the degradation of phenolic compounds in the environment. These processes often involve the generation of highly reactive species that can break down persistent organic pollutants.

Photocatalytic Degradation under Various Light Sources

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), and a light source to generate reactive oxygen species. This method has been shown to be effective in degrading phenolic compounds.

For example, a study on the photodegradation of 4-tert-octylphenol (B29142) (4-t-OP) in a spiral photoreactor system demonstrated that while direct photolysis occurred, the mineralization of the compound was not achieved. nih.gov However, when the reactor surface was coated with a TiO2 thin film, the degradation efficiency increased, and 28.3% of the 4-t-OP was mineralized within 45 minutes of irradiation. nih.gov The degradation of 4-tert-butylphenol has also been studied using photo-initiated processes, where the compound was shown to be oxidized by hydroxyl radicals. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). acs.org AOPs include various methods such as UV/H2O2, Fenton, and photo-Fenton processes. acs.orgnih.gov

The Fenton process, which involves the reaction of hydrogen peroxide (H2O2) with ferrous iron (Fe2+), and the photo-Fenton process, which is enhanced by UV light, have been successfully used to degrade phenolic compounds like 2,4-dichlorophenol. nih.gov These processes are effective in breaking down the aromatic ring structure of these pollutants. nih.gov For instance, the oxidation of 4-tert-butylphenol by hydroxyl radicals, which can be generated through AOPs, leads to the formation of intermediates like 4-tert-butylcatechol and hydroquinone, and ultimately to the cleavage of the benzene (B151609) ring. nih.gov AOPs are considered promising technologies for the remediation of water contaminated with persistent organic pollutants. nih.gov

Ecotoxicological Assessment and Impact on Aquatic Organisms

The ecotoxicological profile of this compound is not well-documented. However, the toxicity of other phenolic compounds, particularly alkylphenols, to aquatic life has been a subject of considerable research. Phenols are generally recognized as aquatic pollutants due to their widespread industrial use and potential for adverse effects on aquatic ecosystems. pjoes.com

The toxicity of phenols to aquatic organisms is influenced by several factors, including the nature and position of substituent groups on the phenol ring. pjoes.com For instance, the hydrophobicity of a phenol, which can be altered by alkyl and halogen substituents, plays a significant role in its potential to bioaccumulate and exert toxic effects. pjoes.com

Studies on various tert-butylphenols and other alkylphenols demonstrate a range of acute and chronic toxicity to different trophic levels, including microbes, invertebrates, and fish. For example, 2-tert-butylphenol (B146161) (2-TBP) has been shown to significantly inhibit the light emission of Photobacterium phosphoreum and the growth of the freshwater green alga Chlamydomonas reinhardtii. nih.gov

Interactive Table: Ecotoxicity of Selected Phenolic Compounds

| Compound | Organism | Endpoint | Value | Reference |

| 2-tert-butylphenol | Photobacterium phosphoreum | Inhibition of light emission | Significant | nih.gov |

| 2,4-di-tert-butylphenol | Chlamydomonas reinhardtii | Growth inhibition | Significant | nih.gov |

| 2,6-di-tert-butylphenol | Chlamydomonas reinhardtii | Growth inhibition | Significant | nih.gov |

It is important to note that the presence of a fluorine atom in this compound could influence its environmental fate and toxicity compared to its non-fluorinated counterparts. Fluorination can alter a compound's persistence, bioavailability, and mode of toxic action.

Mammalian Toxicology and Metabolic Fate of Fluorinated Phenols

Generally, phenols are metabolized in mammals through two primary pathways: conjugation and oxidation. Conjugation involves the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroxyl group, forming water-soluble metabolites that are more easily excreted. nih.gov Oxidation, often mediated by cytochrome P450 enzymes, can lead to the formation of various hydroxylated metabolites. nih.gov

Studies on a range of mono- and di-substituted fluorophenols in rats have shown that these compounds are primarily excreted in the urine as glucuronide and sulfate conjugates, or as the unchanged parent compound. nih.gov The position of the fluorine substituent on the phenol ring can influence the preferred conjugation pathway. For instance, ortho-substituted phenols tend to favor glucuronidation. nih.gov

The metabolism of fluorinated compounds can sometimes lead to the release of fluoride (B91410) ions or the formation of toxic metabolites. acs.orgnih.gov For example, the metabolism of some fluorine-containing drugs can result in the formation of fluoroacetic acid, a potent metabolic toxin. acs.orgnih.gov However, the likelihood of such pathways for this compound is not established.

Specific metabolites of this compound have not been identified in the literature. Based on the metabolism of other fluorinated phenols, potential metabolites could include its glucuronide and sulfate conjugates. nih.gov

A significant concern for many phenolic compounds is their potential to act as endocrine disrupting chemicals (EDCs). mdpi.commdpi.com EDCs can interfere with the body's hormonal systems, leading to a variety of adverse health effects. mdpi.com Several tert-butylphenols have been investigated for their endocrine-disrupting potential.

For example, 2-tert-butylphenol (2-TBP) and 2,4-di-tert-butylphenol (2,4-DTBP) have been shown to exhibit antagonistic effects on the human estrogen receptor α (ERα) and the androgen receptor (AR) in vitro. nih.gov This suggests they can block the normal activity of estrogens and androgens. Furthermore, some studies have indicated that small phenolic compounds can interact with the estrogen receptor, highlighting their potential as endocrine disruptors. nih.govfrontiersin.org

Interactive Table: Endocrine Disrupting Effects of Selected Tert-butylphenols

| Compound | Receptor | Effect | Assay | Reference |

| 2-tert-butylphenol | Estrogen Receptor α (ERα) | Antagonist | Yeast two-hybrid | nih.gov |

| 2-tert-butylphenol | Androgen Receptor (AR) | Antagonist | Yeast two-hybrid | nih.gov |

| 2,4-di-tert-butylphenol | Estrogen Receptor α (ERα) | Antagonist | Yeast two-hybrid | nih.gov |

| 2,4-di-tert-butylphenol | Androgen Receptor (AR) | Antagonist | Yeast two-hybrid | nih.gov |

Given these findings for structurally related compounds, it is plausible that this compound could also possess endocrine-disrupting properties. The presence and position of the fluorine and tert-butyl groups would likely modulate this activity. However, without direct experimental data, this remains a hypothesis. Further research is needed to determine the specific metabolites of this compound and to assess its potential to disrupt endocrine signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products